

Quantum yield of Sulfo Cy5.5-COOH fluorescent dye.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo Cy5.5-COOH**

Cat. No.: **B3251683**

[Get Quote](#)

Core Photophysical Properties of Sulfo Cy5.5-COOH

Sulfo Cy5.5-COOH is a sulfonated pentamethine cyanine dye characterized by its high hydrophilicity, significant extinction coefficient, and fluorescence emission in the near-infrared (NIR) region.^[1] The presence of four sulfo groups ensures its solubility in aqueous media and imparts a net negative charge at neutral pH, which can reduce non-specific binding and aggregation.^[2] Like other cyanine dyes, its fluorescence is minimally dependent on the pH of the environment.^[2]

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.^{[3][4]} A higher quantum yield indicates a brighter fluorophore, which is crucial for sensitive detection in various applications.

Data Presentation: Quantitative Spectroscopic Properties

The following table summarizes the key quantitative data reported for **Sulfo Cy5.5-COOH** and its analogs. It is important to note that spectral properties can be influenced by the solvent and other environmental factors.

Parameter	Reported Value	Solvent/Conditions	Source
Quantum Yield (Φ_f)	0.21	Not Specified	[5]
Excitation Maximum (λ_{ex})	673 nm	Not Specified	[5] [6]
Emission Maximum (λ_{em})	691 nm	Not Specified	[5]
Molar Extinction Coefficient (ϵ)	211,000 L \cdot mol $^{-1}$ \cdot cm $^{-1}$	Not Specified	[5]
Solubility	Water, DMF, DMSO		[7] [6]

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which measures the fluorescence intensity of the sample relative to a well-characterized standard with a known quantum yield.[\[4\]](#)[\[8\]](#) This protocol, adapted from established methodologies, outlines the procedure for transparent solutions.[\[3\]](#)[\[4\]](#)

Core Principle

If a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are assumed to absorb the same number of photons.[\[4\]](#) The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields. The relationship is described by the following equation:

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Φ is the fluorescence quantum yield.
- Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
- η is the refractive index of the solvent.

- Subscripts X and ST denote the test sample and the standard, respectively.[4]

Methodology

- Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to **Sulfo Cy5.5-COOH**. For its emission range (~691 nm), a standard like Nile Blue could be considered.[9] The standard must have a well-documented and reliable quantum yield value.
- Preparation of Solutions:
 - Prepare a series of dilute solutions (typically five) of both the **Sulfo Cy5.5-COOH** sample and the quantum yield standard in the same high-purity solvent (e.g., water, PBS, DMSO).
 - To minimize re-absorption effects, the absorbance of the solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength.[4]
- Absorbance Measurement:
 - Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.
 - Determine the absorbance value at the chosen excitation wavelength for every solution.
- Fluorescence Measurement:
 - Using a fluorescence spectrometer, record the fully corrected fluorescence emission spectrum for each solution.
 - Crucially, all instrument settings (e.g., excitation wavelength, slit widths, detector voltage) must be kept identical for the measurements of the sample and the standard.
 - The excitation wavelength should be the same as that used for the absorbance measurements.
- Data Analysis:

- Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
- For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
- Perform a linear regression for each data set. The slope of this line is the gradient (Grad) used in the quantum yield calculation.

• Calculation:

- Use the gradients obtained from the plots and the known quantum yield of the standard (Φ_{ST}) to calculate the quantum yield of the **Sulfo Cy5.5-COOH** sample (Φ_X) using the equation provided above. If the same solvent is used for both sample and standard, the refractive index term ($\eta X^2/\eta ST^2$) cancels out.

Visualizations

Experimental Workflow for Quantum Yield Measurement

The following diagram illustrates the step-by-step process for determining the relative quantum yield of **Sulfo Cy5.5-COOH**.

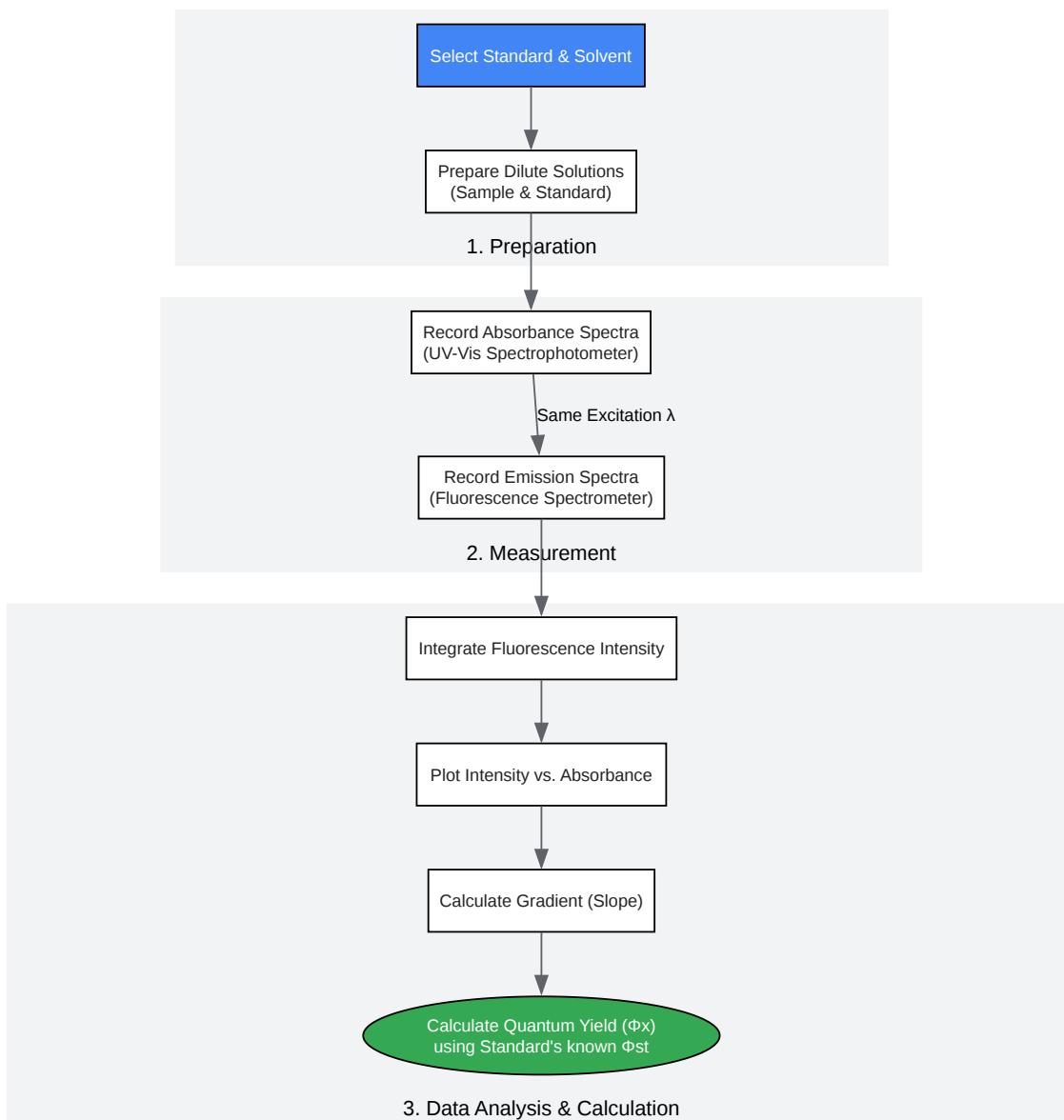


Figure 1: Workflow for Relative Quantum Yield Determination

[Click to download full resolution via product page](#)

Caption: Figure 1: Workflow for Relative Quantum Yield Determination.

Factors Influencing Quantum Yield

The quantum yield of a cyanine dye is not an immutable constant but can be influenced by several factors. Understanding these relationships is key to optimizing experimental outcomes.

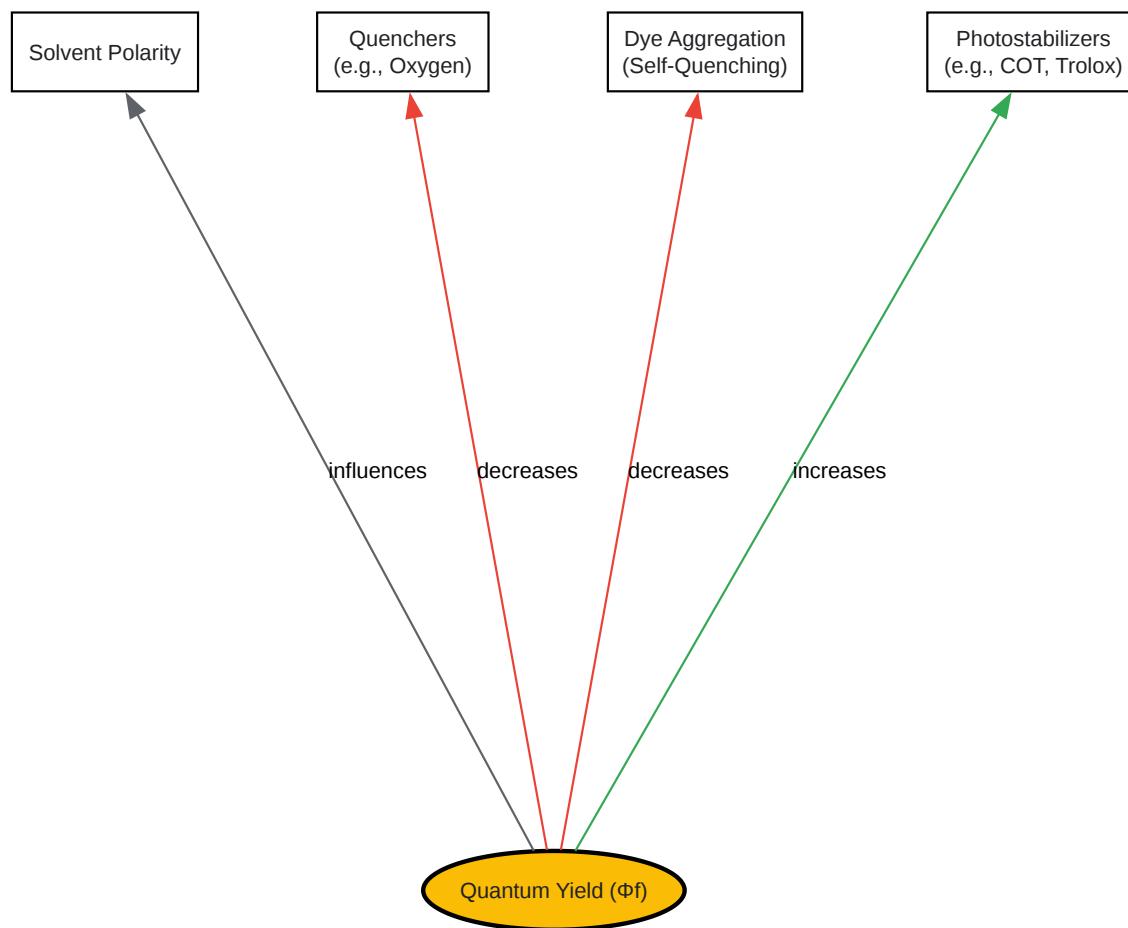


Figure 2: Factors Affecting Fluorescence Quantum Yield

[Click to download full resolution via product page](#)

Caption: Figure 2: Factors Affecting Fluorescence Quantum Yield.

- Solvent Effects: The polarity of the solvent can significantly impact the quantum yield of fluorescent dyes.[10][11] For some dyes, non-polar environments lead to lower quantum yields.[11] While Sulfo Cy5.5 is designed for aqueous environments, its performance in mixed-solvent systems or within hydrophobic pockets of biomolecules may vary.
- Aggregation: At high concentrations, dye molecules can form aggregates, which often leads to self-quenching and a significant decrease in fluorescence quantum yield. The sulfo groups on **Sulfo Cy5.5-COOH** help to mitigate this effect by increasing water solubility and electrostatic repulsion.[9]
- Photostabilizing Agents: The addition of small-molecule triplet-state quenchers (TSQs) such as cyclooctatetraene (COT) or Trolox can enhance fluorophore photostability and, in some cases, increase the quantum yield by reducing transitions to non-radiative dark states.[12] Conjugating these agents directly to a Cy5 fluorophore has been shown to increase its quantum yield by up to 25%.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 7. probes.bocsci.com [probes.bocsci.com]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. mdpi.com [mdpi.com]

- 10. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantum yield of Sulfo Cy5.5-COOH fluorescent dye.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3251683#quantum-yield-of-sulfo-cy5-5-cooh-fluorescent-dye]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com